
tert-butyl N-(1-benzyl-2,4-dimethylpiperidin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(1-benzyl-2,4-dimethylpiperidin-3-yl)carbamate is a chemical compound with a complex structure that includes a piperidine ring substituted with benzyl and dimethyl groups, and a tert-butyl carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-benzyl-2,4-dimethylpiperidin-3-yl)carbamate typically involves the reaction of 1-benzyl-2,4-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
Tert-butyl N-(1-benzyl-2,4-dimethylpiperidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove oxygen-containing groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium, and bases like sodium hydride for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce hydrocarbons. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule.
科学的研究の応用
Tert-butyl N-(1-benzyl-2,4-dimethylpiperidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and as a building block for advanced materials.
作用機序
The mechanism of action of tert-butyl N-(1-benzyl-2,4-dimethylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
類似化合物との比較
Similar Compounds
Tert-butyl carbamate: A simpler carbamate compound with similar protective group properties.
N-benzylpiperidine: Shares the piperidine and benzyl moieties but lacks the carbamate group.
2,4-dimethylpiperidine: Contains the piperidine ring with dimethyl substitution but without the benzyl and carbamate groups.
Uniqueness
Tert-butyl N-(1-benzyl-2,4-dimethylpiperidin-3-yl)carbamate is unique due to its combination of a piperidine ring with benzyl and dimethyl substitutions, along with a tert-butyl carbamate group. This unique structure imparts specific chemical properties and potential biological activities that are not found in simpler related compounds.
特性
CAS番号 |
1315368-41-2 |
|---|---|
分子式 |
C19H30N2O2 |
分子量 |
318.5 g/mol |
IUPAC名 |
tert-butyl N-(1-benzyl-2,4-dimethylpiperidin-3-yl)carbamate |
InChI |
InChI=1S/C19H30N2O2/c1-14-11-12-21(13-16-9-7-6-8-10-16)15(2)17(14)20-18(22)23-19(3,4)5/h6-10,14-15,17H,11-13H2,1-5H3,(H,20,22) |
InChIキー |
XMRUFXRESHLTCT-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(C(C1NC(=O)OC(C)(C)C)C)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


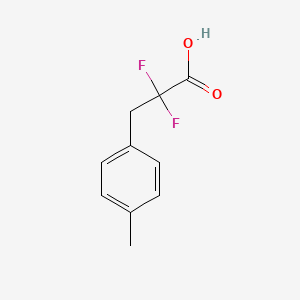
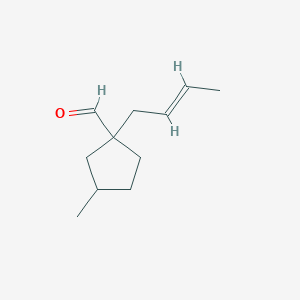
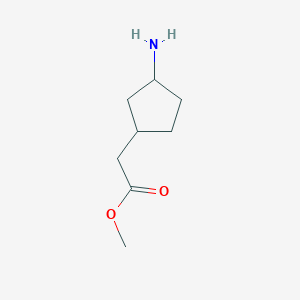
![2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid](/img/structure/B13187823.png)
![2-[Cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13187824.png)
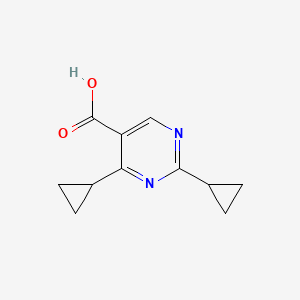

![2-[5-tert-Butyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13187838.png)
methanol](/img/structure/B13187839.png)
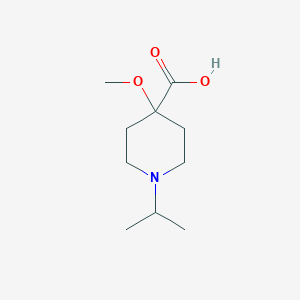
![8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13187856.png)


![3-Ethyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13187881.png)
